5-Amino-2-(cyclopropylmethyl)phenol
Description
5-Amino-2-(cyclopropylmethyl)phenol is a phenolic derivative featuring a cyclopropylmethyl substituent at the 2-position and an amino group at the 5-position of the benzene ring. The cyclopropylmethyl group introduces steric bulk and lipophilicity, distinguishing it from simpler alkyl or aromatic substituents. Such compounds are often explored in pharmaceutical and agrochemical research due to their ability to modulate solubility, stability, and biological activity .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-amino-2-(cyclopropylmethyl)phenol |
InChI |
InChI=1S/C10H13NO/c11-9-4-3-8(10(12)6-9)5-7-1-2-7/h3-4,6-7,12H,1-2,5,11H2 |
InChI Key |
IQWIBFDGKPOFHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(C=C(C=C2)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(cyclopropylmethyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of a suitable precursor, such as 2-(cyclopropylmethyl)phenol, with an appropriate amine source under controlled conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, and is carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines or other reduced products.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce nitro, sulfonyl, or halogen groups onto the aromatic ring.
Scientific Research Applications
5-Amino-2-(cyclopropylmethyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Amino-2-(cyclopropylmethyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds or engage in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
5-Amino-2-methylphenol
- Molecular Formula: C₇H₉NO
- CAS RN : 2835-95-2
- Substituent : Methyl group at the 2-position.
- Properties : Melting point (127–133°C), >95% purity (GC). The methyl group offers minimal steric hindrance, enhancing solubility in polar solvents compared to bulkier substituents. It is commercially available as a reagent for synthetic applications .
5-Amino-2-(bromomethyl)phenol Hydrobromide
- Molecular Formula: C₇H₈BrNO·HBr
- Molecular Weight : 282.96 g/mol
- Substituent : Bromomethyl group at the 2-position.
- Properties : Highly reactive due to the bromine atom, requiring careful handling. Used as an intermediate in alkylation reactions. Its hydrobromide salt improves stability for storage .
5-Amino-2-aryl/heteroarylphenols
5-Amino-2-(5-ethyl-benzooxazol-2-yl)phenol
- Molecular Formula : C₁₄H₁₃N₂O₂
- CAS RN : 355391-80-9
- Substituent : Benzoxazolyl group with an ethyl side chain.
- Classified for industrial and scientific research uses, with stringent safety protocols due to its complex structure .
5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol
- Molecular Formula : C₁₃H₁₂N₂O₂
- CAS RN : 313645-14-6
- Substituent : Methyl-substituted benzoxazolyl group.
- Properties : Similar to the ethyl derivative but with reduced lipophilicity due to the smaller methyl group. Used in pharmaceutical intermediate synthesis .
Cyclopropylmethyl-Containing Analogs
- Naltrexone Hydrochloride : A morphinan derivative with a cyclopropylmethyl group, highlighting the substituent's role in enhancing metabolic stability and receptor binding .
- Phosphonofluoridates: Cyclopropylmethyl esters in nerve agent analogs demonstrate the group's influence on reactivity and hydrolysis resistance .
Comparative Data Table
Key Research Findings and Implications
- Synthetic Pathways: Suzuki-Miyaura coupling (e.g., Pd(II) acetate and boronate esters) is effective for introducing aryl/heteroaryl groups to phenolic cores, as seen in pyrrolo[2,3-d]pyrimidin-4-amine synthesis .
- Safety Considerations : Brominated derivatives require strict handling protocols, while benzoxazolyl compounds necessitate hazard assessments for industrial use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
